molecular formula C4H12N2O4S B12566384 Methyl hydrogen sulfate;propanimidamide CAS No. 500571-32-4

Methyl hydrogen sulfate;propanimidamide

Cat. No.: B12566384
CAS No.: 500571-32-4
M. Wt: 184.22 g/mol
InChI Key: PITRPMIKGRGDPS-UHFFFAOYSA-N
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Description

Propanimidamide refers to a class of organic compounds characterized by an amidine group (-C(=NH)NH₂) attached to a propane backbone. When functionalized with sulfonamide (-SO₂NH₂) or sulfate (-OSO₃H) groups, these derivatives exhibit diverse physicochemical and pharmacological properties. Famotidine (C₈H₁₅N₇O₂S₃), a histamine H₂-receptor antagonist, contains a propanimidamide core linked to a thiazole ring and a sulfamoyl group . This article focuses on comparing propanimidamide derivatives with sulfonamide/sulfate substituents, emphasizing structural, synthetic, and functional differences.

Properties

CAS No.

500571-32-4

Molecular Formula

C4H12N2O4S

Molecular Weight

184.22 g/mol

IUPAC Name

methyl hydrogen sulfate;propanimidamide

InChI

InChI=1S/C3H8N2.CH4O4S/c1-2-3(4)5;1-5-6(2,3)4/h2H2,1H3,(H3,4,5);1H3,(H,2,3,4)

InChI Key

PITRPMIKGRGDPS-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)N.COS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydrogen sulfate;propanimidamide involves the reaction between propanimidamide and methyl hydrogen sulfate. The preparation of organosulfates, such as methyl hydrogen sulfate, can be achieved through various methods, including the use of tributylsulfoammonium betaine as a high-yielding route . This method involves the sulfation of alcohols, including natural products and amino acids, under optimized reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include the use of microwave-assisted sulfation or catalytic diaryl borinic acid to sulfate carbohydrates . These methods are designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl hydrogen sulfate;propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfonic acids, while reduction could yield amines.

Scientific Research Applications

Methyl hydrogen sulfate;propanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl hydrogen sulfate;propanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as a potent toxin for certain cells, leading to cellular damage and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Key Functional Groups Core Structure Reference
Famotidine C₈H₁₅N₇O₂S₃ Propanimidamide, thiazole, sulfamoyl H₂N-C(=NH)-NH-(CH₂)₃-S-thiazole
Famotidine Impurity A C₈H₁₄ClN₇S₂ Propanimidamide, thiazole, sulfanyl Similar to Famotidine, lacks sulfamoyl
3-Chloro-N-sulfamoylpropanimidamide C₃H₈ClN₃O₂S Propanimidamide, sulfamoyl, chloro CH₂Cl-CH₂-SO₂NH₂
Methyl Sulfonamide Derivatives Varies (e.g., C₉H₄F₁₇NO₂S) Methyl sulfonamide, fluorinated chains R-SO₂NH-CH₃

Key Observations :

  • Famotidine’s bioactivity arises from its thiazole-propanimidamide-sulfamoyl architecture, enabling H₂-receptor binding .
  • Chloro or fluorinated substituents (e.g., 3-chloro-N-sulfamoylpropanimidamide) alter polarity and metabolic stability .

Physicochemical Properties

Property Famotidine Famotidine Impurity A 3-Chloro-N-sulfamoylpropanimidamide Methyl Sulfonamide Derivatives
Molecular Weight 337.43 g/mol 328.28 g/mol 197.63 g/mol 513.17 g/mol (e.g., C₉H₄F₁₇NO₂S)
Solubility (Water) 4.5×10⁻¹ g/L at 50°C Insufficient data Insufficient data Low (fluorinated chains reduce solubility)
Melting Point 444–447 K (FUS I), 436–439 K (FUS II) Insufficient data Insufficient data Varies by substituent; fluorinated derivatives >500 K

Key Observations :

  • Famotidine’s moderate aqueous solubility (4.5×10⁻¹ g/L) is critical for oral bioavailability .
  • Phase transitions (fusion enthalpies) differ between polymorphs, impacting formulation stability .

Key Observations :

  • Methyl sulfonamide substituents enhance blood-brain barrier penetration in neurologic drugs .
  • Famotidine’s bitterness necessitates complexation with ion-exchange resins for pediatric formulations .

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